molecular formula C7H7N3O2S B13034285 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13034285
M. Wt: 197.22 g/mol
InChI Key: OJAJQPPNSPNCIA-UHFFFAOYSA-N
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Description

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring. The presence of a methylthio group at the 7th position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the desired oxazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to the presence of the oxazine ring and the methylthio group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

7-methylsulfanyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H7N3O2S/c1-13-6-8-2-4-3-12-7(11)10-5(4)9-6/h2H,3H2,1H3,(H,8,9,10,11)

InChI Key

OJAJQPPNSPNCIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)NC2=N1

Origin of Product

United States

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